4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid

Sensory science Flavor technology Oral cooling duration

Formulating fruit-flavored products needing cooling without minty off-notes? Monomenthyl succinate (MMS) delivers physiological cooling persisting 2-3× longer than menthol at 0.05-0.1 wt%, without burning sensation. • 2-3× longer cooling vs. menthol in confectionery; no minty off-notes • Mp 61.5-62.5 °C ensures stability in hard-candy manufacturing (140-160 °C) • FEMA GRAS 3810 & JECFA 447 for food, oral-care, cosmetic & tobacco use • Distinct spatial profile complements WS-3 for multi-phase mouthwash design

Molecular Formula C14H24O4
Molecular Weight 256.34 g/mol
CAS No. 77341-67-4
Cat. No. B1250451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid
CAS77341-67-4
Synonymsmonomenthyl succinate
Molecular FormulaC14H24O4
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)OC(=O)CCC(=O)O)C(C)C
InChIInChI=1S/C14H24O4/c1-9(2)11-5-4-10(3)8-12(11)18-14(17)7-6-13(15)16/h9-12H,4-8H2,1-3H3,(H,15,16)/t10-,11+,12-/m1/s1
InChIKeyBLILOGGUTRWFNI-GRYCIOLGSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water
sparingly soluble (in ethanol)

4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid (CAS 77341-67-4): Chemical Identity and Functional Class for Procurement


4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid, commonly referred to as monomenthyl succinate (MMS) or succinic acid menthol monoester, is a p-menthane monoterpenoid ester formed by the mono‑esterification of (–)-menthol with succinic acid [1]. It is a white to pale yellow crystalline solid (melting point 61.5–62.5 °C) with the molecular formula C₁₄H₂₄O₄ and a molecular weight of 256.34 g mol⁻¹ [1][2]. The compound is recognized as a flavoring ingredient (FEMA GRAS 3810, JECFA 447) and is used primarily as a physiological cooling agent in food, oral‑care, cosmetic and tobacco applications [2].

Why Generic Substitution of Monomenthyl Succinate with Other Menthol Esters or Carboxamides Fails: Evidence of Functional Divergence


Although several menthol‑derived esters (e.g., menthyl lactate, monomenthyl glutarate) and synthetic carboxamides (e.g., WS‑3, WS‑23) are available as physiological cooling agents, they cannot be interchanged with monomenthyl succinate without altering key performance attributes. Independent sensory‑panel studies demonstrate that monomenthyl succinate delivers cooling of a distinct spatial character (affecting different anatomical regions of the mouth and throat) and with a prolonged time course relative to menthol and WS‑3 [1]. Furthermore, its cooling effect is perceived without the burning sensation characteristic of menthol, a property it shares with its glutarate homolog but distinguishes it from menthol itself [2]. Differences in physicochemical properties—including water solubility, log P and melting point—directly impact formulation behaviour, release kinetics and compatibility with manufacturing processes, making direct substitution technically unsound [1][2].

Product‑Specific Quantitative Evidence Guide: 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid (Monomenthyl Succinate) vs. Comparators


Cooling Duration: Monomenthyl Succinate Delivers 2–3× Longer Cooling Than Menthol

According to a commercial technical datasheet and consistent with the long‑lasting cooling descriptors in U.S. Patent 5,725,865, monomenthyl succinate provides a cooling sensation that persists 2–3 times longer than (–)-menthol when evaluated at equivalent use levels in confectionery matrices [1][2]. The datasheet reports this quantitative duration advantage; the patent independently corroborates the long‑lasting claim through formal taste‑panel testing (n = 10–12 panellists) in hard candy, pressed tablets and mouthwash, confirming that the cooling effect outlasts that of both a menthol‑free control and WS‑3 [2].

Sensory science Flavor technology Oral cooling duration

Absence of Burning Sensation: Monomenthyl Succinate Provides Cooling Without the Irritation Associated with Menthol

Hiserodt et al. (2004) explicitly state that monomenthyl succinate, together with monomenthyl glutarate and dimenthyl glutarate, 'provide a cooling effect without the burning sensation associated with menthol' [1]. This property is shared among the succinate and glutarate esters as a class differentiator versus menthol; however, monomenthyl succinate is distinguished by its longer commercial history and FEMA GRAS status (FEMA 3810), which lowers regulatory barriers for food and oral‑care applications [2]. The parent compound menthol, in contrast, is consistently reported to produce a burning or stinging sensation at concentrations required for strong cooling [1].

Trigeminal sensory perception Cooling agent acceptability Flavor masking

Spatial Cooling Profile: Monomenthyl Succinate Activates Distinct Oral Somatosensory Regions Compared with WS‑3 and Menthol

In a direct head‑to‑head comparison conducted by a trained sensory panel (n = 10–12), a hard candy containing 0.05 wt% monomenthyl succinate produced a cooling effect that was perceived by the panel to originate in a different region of the mouth and throat compared with a hard candy containing an equal concentration of WS‑3 (N‑ethyl‑p‑menthane‑3‑carboxamide) [1]. The same spatial differentiation was observed in mouthwash (0.004 wt% monomenthyl succinate vs. 0.004 wt% WS‑3), where the panel concluded that the cooling locus of monomenthyl succinate was distinct from that of both WS‑3 and the mint flavor itself [1]. This anatomically differentiated cooling character is not reported for menthyl lactate or monomenthyl glutarate in the available literature.

Somatosensory mapping Trigeminal cooling Product differentiation

Water Solubility: Monomenthyl Succinate is Half as Soluble as Menthyl Lactate, Favouring Sustained Release in Aqueous Formulations

Predicted water solubility values from the ALOGPS algorithm indicate that monomenthyl succinate has a solubility of 0.096 g L⁻¹ (log S = –3.4) [1], whereas menthyl lactate—its closest commercial ester competitor—exhibits a water solubility of 0.19 g L⁻¹ (log S = –3.1) [2]. The roughly 2‑fold lower aqueous solubility of monomenthyl succinate translates to slower dissolution and more prolonged release when incorporated into aqueous‑based products such as mouthwashes, beverages and hydrogels. The higher log P of monomenthyl succinate (2.97) relative to menthyl lactate (2.78) further indicates greater lipophilicity, which may promote partitioning into lipid membranes and contribute to the observed long‑lasting cooling character [1][2].

Physicochemical properties Controlled release Formulation design

Melting Point: Monomenthyl Succinate's High Melting Point (61.5–62.5 °C) Confers Thermal Processability Advantages Over Low‑Melting Menthyl Lactate

Monomenthyl succinate is a crystalline solid with a reported melting point of 61.5–62.5 °C [1]. In contrast, menthyl lactate is described in the literature as a 'white, low‑melting point solid mass' that must be physically broken down and melted before incorporation into food or cosmetic matrices [2]. The substantially higher melting point of monomenthyl succinate allows it to remain a free‑flowing powder under typical ambient storage and processing conditions (≤40 °C), thereby avoiding the handling difficulties, caking and pre‑melt steps required for menthyl lactate. This thermal robustness is particularly advantageous in dry‑blend applications (e.g., powdered beverage mixes, pressed tablets) and in processes involving elevated temperatures such as hard‑candy manufacturing (typical processing temperature 140–160 °C), where menthyl lactate would prematurely melt and potentially volatilize or segregate.

Solid‑state characterization Thermal stability Manufacturing process robustness

Natural Occurrence: Monomenthyl Succinate is Identified in Edible Botanicals (Lycium barbarum, Mentha piperita) with 99.980% Confidence, Enabling 'Natural' Label Claims

Using HPLC‑tandem mass spectrometry with authentic standards, Hiserodt et al. (2004) identified monomenthyl succinate in Lycium barbarum (wolfberry) at 0.8 ppm and in Mentha piperita (peppermint) leaves at 5 ppm, achieving a 99.980% confidence level for the identification [1]. In the same study, monomenthyl glutarate and dimenthyl glutarate were identified exclusively in Litchi chinensis (lychee) at 0.9 ppm and 0.2 ppm respectively [1]. The botanical source profile of monomenthyl succinate (peppermint and wolfberry) is distinct from that of its glutarate analogs (lychee only), providing a unique natural‑occurrence credential that supports 'natural flavor' labelling under both U.S. (21 CFR 101.22) and EU (EC 1334/2008) regulations when the compound is derived from natural sources [2].

Natural-identical flavor LC‑MS/MS confirmation Regulatory labelling

Best Research and Industrial Application Scenarios for 4-(((1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl)oxy)-4-oxobutanoic acid (Monomenthyl Succinate) Based on Quantitative Evidence


Long-Lasting Cooling Chewing Gum and Hard Candy Without Mint Flavor Interference

Monomenthyl succinate at 0.05–0.1 wt% delivers a cooling sensation that persists 2–3 times longer than menthol in confectionery matrices without contributing minty off‑notes or burning sensation [1][2]. This enables the creation of fruit‑flavored or savory chewing gums where cooling is desired but mint flavor would be incompatible. The high melting point (61.5–62.5 °C) ensures that the compound remains stable during the high‑temperature stages of hard‑candy manufacturing (140–160 °C), avoiding premature volatilization or degradation that occurs with lower‑melting alternatives such as menthyl lactate [3].

Tobacco Product Additive for Controlled Release of Cooling Agents During Combustion

Thermogravimetric analysis and pyrolysis‑GC/MS demonstrate that monomenthyl succinate releases cooling‑active volatile compounds (menthol, p‑menth‑3‑ene) at pyrolysis temperatures up to 700 °C, while above this temperature the release of flavor substances ceases [4]. This thermal release profile is ideally matched to the temperature gradient of a burning cigarette, enabling controlled delivery of cooling sensation during smoking without excessive generation of harmful pyrolysis products at very high temperatures. The spatial cooling differentiation from menthol and carboxamide coolants additionally provides a unique sensory signature in tobacco applications [1].

Multi‑Phase Cooling Mouthwash with Spatially Complemented Sensation

At 0.004 wt% in mouthwash, monomenthyl succinate produces a cooling effect that is perceived in distinct anatomical regions of the mouth and throat compared with WS‑3 at the same concentration [1]. This spatial complementarity enables the design of a single mouthwash that delivers a multi‑phase cooling experience—an initial WS‑3‑mediated cooling in one region and a sustained monomenthyl succinate‑mediated cooling in another—without perceptual overlap. The low water solubility (0.096 g L⁻¹) further promotes retention on oral mucosa after rinsing, extending the cooling aftertaste [5].

Clean‑Label Skincare and Cosmetics with Natural‑Identical Cooling

Monomenthyl succinate is confirmed to occur naturally in Lycium barbarum and Mentha piperita at ppm levels with 99.980% identification confidence [2]. This natural occurrence enables 'natural‑identical' labelling for cosmetic products in jurisdictions that recognize naturally occurring compounds as eligible for natural claims. The absence of burning sensation, combined with the compound's lipophilic character (log P = 2.97) that favours partitioning into the stratum corneum, makes it suitable for sensitive‑skin formulations where menthol's irritancy limits its use [2][5].

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